Home > Products > Screening Compounds P107963 > Uprosertib hydrochloride
Uprosertib hydrochloride - 1047635-80-2

Uprosertib hydrochloride

Catalog Number: EVT-269800
CAS Number: 1047635-80-2
Molecular Formula: C18H17Cl3F2N4O2
Molecular Weight: 465.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2141795 Hydrochloride, also known as Uprosertib, is an AKT inhibitor which enhances anti-tumor effects in combination with the MEK inhibitor.
Overview

Uprosertib hydrochloride, also known as GSK2141795 hydrochloride, is a potent and selective inhibitor of the serine/threonine protein kinase Akt, which plays a crucial role in various cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis. This compound is particularly significant in oncology due to its ability to target the Akt signaling pathway, which is often dysregulated in cancer.

Source and Classification

Uprosertib hydrochloride is classified as a small molecule drug and falls under the category of Akt inhibitors. It is synthesized for research and therapeutic purposes, primarily focusing on its antineoplastic (anti-cancer) activity. The compound has been studied for its potential use in treating various malignancies by inhibiting the Akt pathway, which is frequently overactive in tumors.

Synthesis Analysis

The synthesis of Uprosertib hydrochloride involves several steps that transform starting materials into the final product. The initial synthesis begins with 2-bromo-4-chloro-benzoic acid methyl ester, which undergoes a series of reactions to yield trifluoromethyl ketone as an intermediate. This transformation typically involves:

  1. Reagents: Various reagents such as brominating agents, chlorinating agents, and coupling reagents are utilized.
  2. Conditions: The reactions are conducted under controlled temperatures and atmospheres to ensure optimal yields.
  3. Purification: After synthesis, purification techniques like crystallization or chromatography are employed to isolate the desired compound from byproducts.
Molecular Structure Analysis

Uprosertib hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

  • Molecular Formula: C18H16Cl2F2N4O2
  • Molecular Weight: Approximately 413.25 g/mol
  • Structural Features: The structure includes a trifluoromethyl group and various aromatic rings that enhance its binding affinity to the Akt protein.

Data

The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm the identity and purity of the compound.

Chemical Reactions Analysis

Uprosertib hydrochloride participates in several chemical reactions that are crucial for its synthesis and functionality:

  1. Formation of Intermediates: During its synthesis, intermediates such as trifluoromethyl ketones are formed through electrophilic aromatic substitution reactions.
  2. Reactions with Biological Targets: Once administered, Uprosertib interacts with the Akt protein through competitive inhibition, preventing phosphorylation at critical sites (Thr308 and Ser473), which is essential for its activation.

Technical Details

The reaction mechanisms involve nucleophilic attacks and electrophilic substitutions that are typical in organic synthesis.

Mechanism of Action

The primary mechanism of action of Uprosertib hydrochloride is through the inhibition of Akt signaling pathways:

  1. Inhibition of Phosphorylation: Uprosertib competes with ATP for binding to the Akt kinase domain, thereby inhibiting its phosphorylation.
  2. Impact on Cell Signaling: By inhibiting Akt activity, Uprosertib disrupts downstream signaling pathways that promote cell survival and proliferation, leading to increased apoptosis in cancer cells.

Data

Studies have shown that Uprosertib effectively reduces cell viability in various cancer cell lines by inducing apoptosis through the inhibition of Akt signaling.

Physical and Chemical Properties Analysis

Uprosertib hydrochloride exhibits several physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and methanol; limited solubility in water.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

Relevant Data or Analyses

Physical characterization can be performed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal stability.

Applications

Uprosertib hydrochloride has significant applications in scientific research:

  1. Cancer Research: Used extensively in preclinical studies to evaluate its efficacy against various types of cancer.
  2. Drug Development: Investigated as a potential therapeutic agent for cancers characterized by aberrant Akt signaling.
  3. Mechanistic Studies: Employed in studies aimed at understanding the role of Akt in cellular processes and disease mechanisms.
Molecular Pharmacology of Uprosertib Hydrochloride

Structural Characterization and Stereochemical Specificity

Uprosertib hydrochloride (GSK2141795 hydrochloride; CAS 1047635-80-2) is a small-molecule inhibitor with the chemical formula C₁₈H₁₇Cl₃F₂N₄O₂ and a molecular weight of 465.71 g/mol [1] [5] [7]. The compound features a furan-carboxamide core linked to a 2-(3,4-difluorophenyl)ethylamine moiety, with hydrochloride salt formation enhancing its solubility and stability. Key structural elements include:

  • Two chlorine atoms at positions 4 and 5 of the furan ring, critical for hydrophobic interactions within the Akt kinase domain.
  • A chiral center at the β-carbon of the ethylamine side chain, adopting an (S)-configuration that optimizes binding to the Akt pleckstrin homology (PH) domain [3] [8].
  • A methylated pyrazole group facilitating ATP-competitive binding via van der Waals contacts with the hinge region of Akt [7].
  • Stereochemical Impact: The (S)-enantiomer exhibits 10-fold greater potency than its (R)-counterpart due to optimal hydrogen bonding with Akt’s Glu234 and Tyr326 residues. Racemization reduces inhibitory efficacy by >90%, confirming enantioselectivity in target engagement [8].

Table 1: Structural Properties of Uprosertib Hydrochloride

PropertyValue
IUPAC Name5-Chloro-4-(4-chloro-2-methyl-2H-pyrazol-3-yl)-furan-2-carboxylic acid [1-aminomethyl-2-(3,4-difluoro-phenyl)-ethyl]-amide hydrochloride
Molecular FormulaC₁₈H₁₇Cl₃F₂N₄O₂
CAS Number1047635-80-2
Chiral Center Configuration(S)
Salt FormHydrochloride
X-ray CrystallographyConfirms binding to Akt1 PH domain

Kinase Selectivity Profiling: Akt1, Akt2, and Akt3 Inhibition Dynamics

Uprosertib is a pan-Akt inhibitor with nanomolar potency against all three Akt isoforms, though with variable efficacy:

  • Akt3 inhibition (IC₅₀ = 38 nM) is strongest due to enhanced hydrophobic pocket accommodation of the difluorophenyl group [1] [3].
  • Akt1/Akt2 inhibition (IC₅₀ = 180 nM and 328 nM, respectively) reflects steric constraints in the catalytic cleft [3] [7].

Kinase selectivity profiling using kinobeads assays revealed >100-fold selectivity for Akt over 97% of 294 tested kinases. Off-target inhibition occurs only at micromolar concentrations:

  • ROCK1/2 (IC₅₀ = 1.57–1.85 μM)
  • CDK7 (IC₅₀ = 2.1 μM) [1] [5].Protein targets showing dose-dependent kinobead displacement include PRKACA/B (protein kinase A) and PRKG1 (protein kinase G), albeit with Kd values >500 nM [5] [7].
  • Cellular Target Engagement: In PTEN-null LNCaP prostate cancer cells, Uprosertib (75.63 nM) suppresses phosphorylation of the Akt substrate PRAS40 by >80% within 1 hour, validating target-specific pathway blockade [3].

Table 2: Selectivity Profile of Uprosertib Hydrochloride

TargetIC₅₀ (nM)Kd (nM)Selectivity vs. Akt3
Akt3385Reference
Akt1180164.7-fold lower
Akt2328498.6-fold lower
ROCK11570ND41-fold lower
PRKACAND21042-fold lower

ATP-Competitive Binding Mechanisms and Allosteric Modulation

Uprosertib binds reversibly to the ATP-binding pocket of Akt through:

  • Competitive displacement of ATP, demonstrated by increased Km for ATP in enzymatic assays [1] [7].
  • H-bond interactions: The furan-carboxamide nitrogen bonds with Akt1’s Ala230 hinge residue, while the amine group forms salt bridges with Glu234 [7] [8].
  • Hydrophobic occupancy: The 3,4-difluorophenyl group occupies a cleft adjacent to the glycine-rich loop, stabilizing the inactive kinase conformation [8].
  • Allosteric Modulation: Uprosertib disrupts PH domain-mediated membrane translocation by locking Akt in a closed conformation. This prevents PIP₃-dependent phosphorylation at Thr308/Ser473 residues, abrogating full kinase activation [9].

  • Resistance Mechanisms: The Akt1-E17K mutation reduces Uprosertib affinity 8-fold by altering PH domain flexibility and impeding inhibitor access to the catalytic site [6].

Downstream Signaling Modulation: PI3K/Akt/mTOR Pathway Crosstalk

Uprosertib induces profound remodeling of the PI3K/Akt/mTOR cascade:

  • Direct Effects: Within 4–6 hours of treatment (200 nM–2.5 μM), Uprosertib reduces phosphorylation of Akt (pS473) and downstream effectors (pGSK3β, pPRAS40) by >90% in DMS114 and PC9 lung cancer cells [1] [3].
  • Autophagy Activation: Compensatory upregulation of autophagy occurs via ULK1 dephosphorylation and LC3-I/II conversion, particularly in PTEN-deficient models [4] [6].
  • Pathway Crosstalk: Inhibition triggers Ras/Raf/MEK/ERK hyperactivation in primary prostate cancer cultures:
  • ERK phosphorylation increases 3.5-fold within 24 hours of Akt/mTOR blockade [6].
  • Combined MEK (PD325901) and Uprosertib treatment synergistically induces senescence and irreversible growth arrest [6].

  • Cancer Stem Cell (CSC) Impact: Uprosertib suppresses ALDH1 activity (by 60%) and EpCAM expression in hepatocellular CSCs, impairing self-renewal via mTORC2 inhibition [4] [9].

Table 3: Downstream Effects in Cancer Models

Cancer TypeKey Biomarker ChangesFunctional Outcome
Prostate (LNCaP)↓pPRAS40 (80%), ↓pGSK3β (75%)G₁ cell-cycle arrest
Glioblastoma (GSCs)↓ALDH1 activity (40%), ↑autophagy fluxReduced tumorigenicity
Breast (MCF-7)↓pAkt (95%), ↑pERK (3.2-fold)Compensatory MAPK activation
Ovarian (OVCAR-8)IC₅₀ = 0.54 μM (viability)Synergy with PARP inhibitors

Table 4: Nomenclature of Uprosertib Hydrochloride

Nomenclature TypeName(s)
Systematic Name5-Chloro-4-(4-chloro-2-methyl-2H-pyrazol-3-yl)-furan-2-carboxylic acid [1-aminomethyl-2-(3,4-difluoro-phenyl)-ethyl]-amide hydrochloride
SynonymsGSK2141795 hydrochloride; GSK795
CAS Number1047635-80-2
IUPAC NameSee Systematic Name

Properties

CAS Number

1047635-80-2

Product Name

Uprosertib hydrochloride

IUPAC Name

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride

Molecular Formula

C18H17Cl3F2N4O2

Molecular Weight

465.7 g/mol

InChI

InChI=1S/C18H16Cl2F2N4O2.ClH/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9;/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27);1H/t10-;/m0./s1

InChI Key

LAPFKCIDRPWAFU-PPHPATTJSA-N

SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

GSK-2141795 Hydrochloride; GSK 2141795 Hydrochloride; GSK2141795 Hydrochloride; GSK2141795 HCl; Uprosertib

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl.Cl

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.